4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile
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Overview
Description
4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile is a heterocyclic compound that features a fused pyrazine and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyrimidine with a suitable nitrile compound under acidic or basic conditions to facilitate the cyclization process . The reaction conditions often include heating and the use of catalysts to improve yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution . Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in drug design .
Scientific Research Applications
4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a scaffold for developing new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. This interaction can lead to the inhibition or activation of biological pathways, resulting in therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
6-Methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidine-3-acetic acid: This compound shares a similar core structure but differs in its substituents, leading to distinct biological activities.
(6S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylic acid: Another structurally related compound with unique properties and applications.
Uniqueness
4-Oxo-6,7,8,9-tetrahydro-4H-pyrazino[1,2-a]pyrimidine-3-carbonitrile is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential in drug development make it a valuable compound in scientific research .
Properties
Molecular Formula |
C8H8N4O |
---|---|
Molecular Weight |
176.18 g/mol |
IUPAC Name |
4-oxo-6,7,8,9-tetrahydropyrazino[1,2-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C8H8N4O/c9-3-6-4-11-7-5-10-1-2-12(7)8(6)13/h4,10H,1-2,5H2 |
InChI Key |
ZZJQNEXWYFJUPB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=NC=C(C2=O)C#N)CN1 |
Origin of Product |
United States |
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